molecular formula C17H25F2NO2S2 B2517475 2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine CAS No. 2319898-01-4

2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine

Cat. No. B2517475
CAS RN: 2319898-01-4
M. Wt: 377.51
InChI Key: MNWKNKXWBYLDNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine derivatives often involves multiple steps, including acylation, sulfonation, and substitution reactions. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a key intermediate of Vandetanib, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution with a total yield of 20.2% . Similarly, 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were prepared by treating substituted benzhydryl chlorides with a piperidine derivative followed by N-sulfonation . These methods could potentially be adapted for the synthesis of "2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine."

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized using spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallographic analysis can also be used to determine the crystal and molecular structure, as seen in the characterization of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate . These techniques could be employed to analyze the molecular structure of "2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine."

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions. For instance, 1-benzenesulfinyl piperidine, when combined with trifluoromethanesulfonic anhydride, activates thioglycosides to form glycosyl triflates, which can then be converted to glycosides . Additionally, sulfur-stabilized carbanions derived from piperidine can undergo electrophilic substitution . These reactions highlight the versatility of piperidine derivatives in chemical synthesis, which could be relevant for the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their functional groups. For example, the presence of tert-butyl groups can influence the steric properties of the molecule . The difluorobenzylsulfonyl group in "2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine" suggests potential for increased chemical stability and lipophilicity, which could affect its physical properties and biological activity. The antimicrobial activity of similar compounds has been evaluated, indicating that substitutions on the piperidine ring can influence biological activity .

Scientific Research Applications

Synthesis and Structural Analysis

Research has demonstrated the synthesis and structural analysis of related piperidine derivatives, emphasizing their potential as scaffolds for developing pharmaceutical agents and materials with unique properties. For instance, studies have reported on the synthesis of piperidine derivatives with anti-malarial activity, showcasing the importance of specific substituents for generating biological activity (Cunico et al., 2009). Moreover, the development of methodologies for synthesizing sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes has been explored, indicating potential applications in chemiluminescence and the study of oxidative stress mechanisms (Watanabe et al., 2010).

Medicinal Chemistry Applications

Piperidine derivatives have been extensively studied for their medicinal chemistry applications. Compounds bearing the piperidine moiety have shown promising antitumor activity, attributed to their structural characteristics (Yao et al., 2018). Furthermore, the asymmetric synthesis of amino piperidine derivatives for potential therapeutic applications demonstrates the versatility of piperidine scaffolds in drug development (Davis & Zhang, 2009).

Materials Science Applications

In materials science, the synthesis and characterization of copper complexes with piperidine derivatives have been investigated, revealing insights into metal-ligand interactions and the formation of complex structures with potential applications in catalysis and material synthesis (Vicente et al., 2006).

properties

IUPAC Name

2-(tert-butylsulfanylmethyl)-1-[(3,5-difluorophenyl)methylsulfonyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25F2NO2S2/c1-17(2,3)23-11-16-6-4-5-7-20(16)24(21,22)12-13-8-14(18)10-15(19)9-13/h8-10,16H,4-7,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWKNKXWBYLDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1S(=O)(=O)CC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25F2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tert-butylthio)methyl)-1-((3,5-difluorobenzyl)sulfonyl)piperidine

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